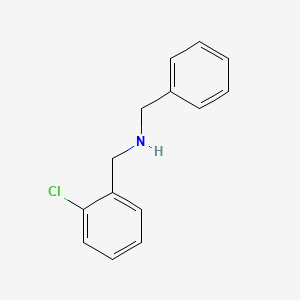

Benzyl-(2-chloro-benzyl)-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPZBYLIRBRIPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Benzyl-(2-chloro-benzyl)-amine via Reductive Amination

Abstract: This guide provides a comprehensive, in-depth technical overview of a robust and widely applicable method for the synthesis of Benzyl-(2-chloro-benzyl)-amine, also known as N-benzyl-1-(2-chlorophenyl)methanamine. The chosen pathway is a one-pot reductive amination, a cornerstone reaction in modern organic synthesis for its efficiency and operational simplicity. We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a high-yield, high-purity outcome. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded approach to the synthesis of secondary amines.

Mechanistic Rationale and Pathway Selection

The synthesis of secondary amines is a fundamental transformation in organic chemistry. Among the various methods, such as direct N-alkylation, reductive amination stands out for its superior control and avoidance of overalkylation issues that can plague substitution reactions.[1] The core of this process involves two sequential, in-situ steps:

-

Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (benzylamine) on the carbonyl carbon of the aldehyde (2-chlorobenzaldehyde). This condensation reaction forms a transient carbinolamine intermediate, which then dehydrates to yield a stable Schiff base, or imine. This step is often catalyzed by mild acid.[2][3]

-

Imine Reduction: The C=N double bond of the imine is subsequently reduced to a C-N single bond. This is accomplished using a selective reducing agent. The choice of reductant is critical; it must be potent enough to reduce the imine but mild enough to not significantly reduce the starting aldehyde, which could otherwise lead to the formation of 2-chlorobenzyl alcohol as a byproduct.[2][4]

For this synthesis, Sodium Borohydride (NaBH₄) is selected as the reducing agent. It is cost-effective, readily available, and offers excellent selectivity for the imine reduction under controlled conditions.[4][5][6] By allowing sufficient time for imine formation before the addition of NaBH₄, competition from aldehyde reduction is minimized, ensuring a high yield of the desired secondary amine.[2][5] Methanol is the solvent of choice as it effectively dissolves the reactants and the borohydride reagent.[5]

Reaction Pathway Diagram

Caption: One-pot reductive amination workflow for this compound synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified stoichiometry, conditions, and workup procedure is critical for achieving the desired outcome.

Materials and Reagents

| Compound | Formula | MW ( g/mol ) | Molar Eq. | Amount | CAS No. |

| 2-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 1.0 | 7.03 g (50 mmol) | 89-98-5 |

| Benzylamine | C₇H₉N | 107.15 | 1.0 | 5.36 g (50 mmol) | 100-46-9 |

| Sodium Borohydride | NaBH₄ | 37.83 | 1.5 | 2.84 g (75 mmol) | 16940-66-2 |

| Methanol (Anhydrous) | CH₃OH | 32.04 | - | 200 mL | 67-56-1 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed | 60-29-7 |

| Hydrochloric Acid (1M) | HCl | 36.46 | - | As needed | 7647-01-0 |

| Sodium Bicarbonate (Sat. Sol.) | NaHCO₃ | 84.01 | - | As needed | 144-55-8 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | 7487-88-9 |

Equipment

-

500 mL two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

-

Rotary evaporator

Step-by-Step Synthesis Procedure

-

Imine Formation:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-chlorobenzaldehyde (7.03 g, 50 mmol) and anhydrous methanol (150 mL).

-

Stir the mixture at room temperature until the aldehyde is fully dissolved.

-

Add benzylamine (5.36 g, 50 mmol) dropwise to the solution over 5-10 minutes.

-

Stir the resulting mixture at room temperature for a minimum of 2 hours to ensure complete formation of the imine intermediate.[5] Progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction:

-

Cool the reaction flask in an ice bath to 0-5 °C.

-

In a separate beaker, dissolve sodium borohydride (2.84 g, 75 mmol) in the remaining 50 mL of cold methanol. Caution: NaBH₄ reacts with methanol to generate hydrogen gas; ensure adequate ventilation and perform this step with care.

-

Add the sodium borohydride solution dropwise to the stirred, cold imine solution over 30-45 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3-4 hours.

-

-

Workup and Isolation:

-

Carefully quench the reaction by slowly adding 100 mL of deionized water.

-

Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the methanol.

-

Transfer the remaining aqueous slurry to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 75 mL).

-

Combine the organic layers and wash sequentially with 1M HCl (2 x 50 mL) to remove any unreacted benzylamine, followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification (Optional):

-

The crude product, typically a pale yellow oil, is often of sufficient purity for many applications.

-

If higher purity is required, vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) can be employed.

-

Characterization and Validation

To confirm the identity and purity of the synthesized this compound (C₁₄H₁₄ClN, MW: 231.72 g/mol ), the following analytical techniques are recommended:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of both benzyl rings and distinct singlets for the two methylene (-CH₂-) groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the presence of all 14 unique carbon atoms in the structure.

-

Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at m/z ≈ 231.7, corresponding to the molecular weight of the product.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The spectrum should show a characteristic N-H stretch for a secondary amine (around 3300-3500 cm⁻¹) and the disappearance of the C=O stretch from the starting aldehyde (around 1700 cm⁻¹) and the C=N stretch of the imine intermediate (around 1640-1690 cm⁻¹).

Safety and Handling

-

2-Chlorobenzaldehyde: Irritant. Handle in a well-ventilated fume hood.

-

Benzylamine: Corrosive and flammable. Causes severe skin burns and eye damage. Use appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Sodium Borohydride: Flammable solid. Reacts with water and alcohols to produce flammable hydrogen gas. Handle away from ignition sources and add slowly and carefully.

-

Methanol: Toxic and flammable. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning the experiment.

References

-

Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydide. YouTube. [Link]

-

Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim. [Link]

-

C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University. [Link]

-

Synthesis of 2-chlorobenzylamine. PrepChem.com. [Link]

-

Imine formation-Typical procedures. OperaChem. [Link]

-

Reduction of an imine to a secondary amine. YouTube. [Link]

-

An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

-

Reductive aminations of aldehydes with benzylamine or cyclohexylamine... ResearchGate. [Link]

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Imine formation-Typical procedures - operachem [operachem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. youtube.com [youtube.com]

An In-Depth Technical Guide to the Physicochemical Properties of Benzyl-(2-chloro-benzyl)-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-(2-chloro-benzyl)-amine is a secondary amine of significant interest in medicinal chemistry and drug development. Its structural motif, featuring two benzyl groups with a chlorine substituent on one phenyl ring, provides a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, coupled with practical insights into their experimental determination.

Core Physicochemical Properties

A summary of the essential physicochemical data for this compound is presented below. It is important to note that while some of these properties have been experimentally determined and reported in the literature, others are computed estimates that provide valuable approximations for experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄ClN | [1][2] |

| Molecular Weight | 231.72 g/mol | [1][3] |

| Boiling Point | 334.1 °C at 760 mmHg | [3] |

| Flash Point | 155.9 °C | [3] |

| Refractive Index | 1.59 | [3] |

| pKa | Estimated in the range of 9-11 | [4] |

| Solubility | Poorly soluble in water; Soluble in common organic solvents like ethanol, ether, and chloroform. | [4][5][6] |

Structural and Molecular Identity

This compound, with the IUPAC name N-[(2-chlorophenyl)methyl]-1-phenylmethanamine, is characterized by the presence of a benzyl group and a 2-chlorobenzyl group attached to a central nitrogen atom.[1] This substitution pattern is crucial in defining its chemical reactivity and physical behavior.

Synonyms:

-

Benzyl-(2-chlorobenzyl)amine[1]

-

n-benzyl-1-(2-chlorophenyl)methanamine[1]

-

N-[(2-chlorophenyl)methyl]-1-phenylmethanamine[1]

Experimental Determination of Physicochemical Properties

The following section details the methodologies for determining the key physicochemical properties of this compound, providing a foundation for reproducible and accurate characterization.

Determination of Melting and Boiling Points

The melting and boiling points are fundamental physical constants that provide an indication of the purity of a compound and the strength of its intermolecular forces.

Experimental Workflow for Melting and Boiling Point Determination

Caption: Workflow for determining melting and boiling points.

Causality Behind Experimental Choices:

-

Slow Heating Rate (Melting Point): A slow heating rate ensures that the temperature of the heating block and the sample remain in thermal equilibrium, allowing for an accurate determination of the melting range.

-

Boiling Chips (Boiling Point): The addition of boiling chips promotes smooth boiling by providing nucleation sites for bubble formation, preventing bumping and ensuring an accurate boiling point measurement.

Solubility Assessment

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Amines, being basic, often exhibit pH-dependent solubility.[5][7]

Step-by-Step Protocol for Solubility Determination:

-

Initial Screening in Water:

-

Solubility in Organic Solvents:

-

pH-Dependent Solubility:

pKa Estimation

The pKa value is a measure of the acidity of a compound's conjugate acid. For an amine, it indicates the pH at which 50% of the molecules are in their protonated (charged) and unprotonated (neutral) forms. While experimental determination through titration is the gold standard, computational methods can provide a reasonable estimate. The pKa of the amine group in similar compounds is typically in the range of 9-11, indicating its basic nature.[4]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₄H₁₄ClN), the expected molecular ion peak [M]⁺ would be at m/z 231.08.[1] The presence of a chlorine atom will result in a characteristic isotopic pattern, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. As a secondary amine, this compound is expected to exhibit the following characteristic absorption bands:

-

N-H Stretch: A single, weak to medium band in the region of 3350-3310 cm⁻¹.[8]

-

C-N Stretch (Aromatic): A band in the region of 1335-1250 cm⁻¹.[8]

-

N-H Wag: A broad band in the region of 910-665 cm⁻¹.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons on both benzyl rings, the methylene protons of the benzyl and 2-chlorobenzyl groups, and the N-H proton. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing effect of the chlorine atom.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the unique carbon atoms in the molecule, including the aromatic carbons and the methylene carbons.

Logical Relationship of Spectroscopic Data

Caption: Interplay of spectroscopic techniques for structural elucidation.

Synthesis Overview

A common synthetic route to this compound involves the reaction of 2-chlorobenzylamine with a suitable benzylating agent, such as benzyl chloride, often in the presence of a base to neutralize the hydrogen chloride byproduct.

Conclusion

The physicochemical properties of this compound are integral to its application in scientific research and drug development. This guide has provided a detailed overview of its key characteristics and the experimental methodologies for their determination. By understanding and applying this knowledge, researchers can optimize synthetic procedures, design effective purification strategies, and lay the groundwork for the development of novel therapeutic agents.

References

-

PubChem. This compound. [Link]

- McLaughlin, J. C. Experiment 27 - Amines and Amides.

- Nanjing Finechem Holding Co.,Limited. (2-Chloro-Benzyl)-Methyl-Amine.

- Moorpark College. Experiment 13 – Properties of Amines and Amides.

- EMBIBE. Physical Properties of Amines – Solubility, Melting and Boiling Point.

-

University of California, Los Angeles. IR: amines. [Link]

Sources

- 1. This compound | C14H14ClN | CID 790138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. 2-Chloro-Benzyl-Methyl-Amine Manufacturer & Supplier China | Properties, Uses, Safety Data, Price [nj-finechem.com]

- 5. moorparkcollege.edu [moorparkcollege.edu]

- 6. embibe.com [embibe.com]

- 7. chemhaven.org [chemhaven.org]

- 8. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to N-Benzyl-1-(2-chlorophenyl)methanamine (CAS 67342-76-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-benzyl-1-(2-chlorophenyl)methanamine (CAS No. 67342-76-1), a secondary amine with potential applications as a chemical intermediate in pharmaceutical synthesis and research. This document details its physicochemical properties, outlines a robust laboratory-scale synthesis protocol via reductive amination, and discusses its analytical characterization. While direct biological data is limited, this guide explores the potential therapeutic relevance based on structurally related compounds and provides insights for future research and development.

Introduction and Chemical Identity

N-benzyl-1-(2-chlorophenyl)methanamine, also known as Benzyl-(2-chloro-benzyl)-amine, is a dibenzylamine derivative. Its structure features a benzyl group and a 2-chlorobenzyl group attached to a central nitrogen atom. This seemingly simple molecule holds potential as a versatile building block in the synthesis of more complex molecular architectures, particularly within the landscape of drug discovery. The strategic placement of a chlorine atom on one of the phenyl rings introduces an element of electronic and steric diversity that can be exploited for modulating the pharmacological properties of target compounds.

While extensive research on the specific biological activities of N-benzyl-1-(2-chlorophenyl)methanamine is not widely published, its structural motifs are present in compounds investigated for various therapeutic applications. This guide aims to consolidate the available technical information and provide a solid foundation for researchers interested in exploring the potential of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of N-benzyl-1-(2-chlorophenyl)methanamine is presented in Table 1. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| CAS Number | 67342-76-1 | [1][2] |

| Molecular Formula | C₁₄H₁₄ClN | [1][2] |

| Molecular Weight | 231.72 g/mol | [1] |

| Appearance | Predicted to be a colorless to light yellow oil or solid | General knowledge |

| Boiling Point | 334.1 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.137 g/cm³ (Predicted) | [2] |

| LogP | 3.6298 (Predicted) | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

Synthesis of N-Benzyl-1-(2-chlorophenyl)methanamine

The most direct and efficient method for the synthesis of N-benzyl-1-(2-chlorophenyl)methanamine is the reductive amination of 2-chlorobenzaldehyde with benzylamine. This one-pot reaction proceeds through the formation of an intermediate imine, which is then reduced to the target secondary amine.

A literature report indicates a high yield of 91% can be achieved under high pressure and temperature conditions using hydrogen gas in water.[2] For a more accessible laboratory-scale synthesis, sodium borohydride (NaBH₄) serves as a mild and effective reducing agent.

Reaction Pathway: Reductive Amination

The synthesis workflow involves the initial formation of the imine from 2-chlorobenzaldehyde and benzylamine, followed by its in-situ reduction.

Caption: Reductive amination workflow for the synthesis of N-benzyl-1-(2-chlorophenyl)methanamine.

Detailed Experimental Protocol

This protocol is adapted from general procedures for reductive amination using sodium borohydride.[3][4][5]

Materials:

-

2-Chlorobenzaldehyde (1.0 eq)

-

Benzylamine (1.0 eq)

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1 M solution

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chlorobenzaldehyde (1.0 eq) in methanol (approximately 0.2-0.5 M concentration).

-

To this solution, add benzylamine (1.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution. Caution: Hydrogen gas evolution may occur.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis indicates the complete consumption of the imine.

-

Quench the reaction by the slow addition of deionized water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude N-benzyl-1-(2-chlorophenyl)methanamine can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, for larger scales or if the crude product is of sufficient purity, vacuum distillation can be employed.

Another purification method involves dissolving the crude product in an organic solvent like diethyl ether and precipitating the hydrochloride salt by adding a solution of HCl in ether. The resulting salt can be filtered, washed, and then neutralized with a base (e.g., NaOH) to regenerate the pure free amine.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR:

-

Aromatic Protons: Multiple signals are expected in the aromatic region (δ 7.0-7.5 ppm). The protons on the 2-chlorobenzyl ring will exhibit a complex splitting pattern due to the presence of the chlorine atom. The protons on the unsubstituted benzyl ring will likely appear as a multiplet.

-

Methylene Protons: Two distinct singlets or narrowly split multiplets are expected for the two benzylic CH₂ groups, likely in the range of δ 3.7-4.0 ppm.

-

Amine Proton: A broad singlet for the N-H proton is expected, the chemical shift of which will be concentration and solvent dependent.

13C NMR:

-

Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 127-140 ppm). The carbon bearing the chlorine atom will be deshielded.

-

Methylene Carbons: Two signals for the benzylic carbons are expected in the range of δ 50-55 ppm.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 231. A prominent fragment is anticipated at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺) formed from the cleavage of the benzyl group. Another significant fragment would arise from the cleavage of the 2-chlorobenzyl group.

Infrared (IR) Spectroscopy

Key expected IR absorption bands include:

-

N-H Stretch: A weak to medium absorption band around 3300-3400 cm⁻¹.

-

C-H Stretch (aromatic): Absorptions above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Absorptions below 3000 cm⁻¹.

-

C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: In the 1000-1250 cm⁻¹ region.

-

C-Cl Stretch: A strong absorption in the 600-800 cm⁻¹ range.

Potential Applications and Biological Activity

The benzylamine moiety is a common structural feature in a variety of biologically active compounds. While direct studies on N-benzyl-1-(2-chlorophenyl)methanamine are scarce, its potential can be inferred from related structures.

Intermediate in Drug Discovery

The primary and most immediate application of this compound is as a chemical intermediate. The secondary amine functionality allows for further elaboration through N-alkylation, acylation, or other derivatization reactions to build more complex molecules. The presence of the 2-chlorobenzyl group can influence the conformational preferences and electronic properties of the final compounds, which can be critical for their interaction with biological targets.

Hypothetical Role as an Angiotensin II Receptor Antagonist

There is a speculative link for benzylamine derivatives to act as angiotensin II receptor antagonists.[6][7][8] The renin-angiotensin system is a key regulator of blood pressure, and its modulation is a cornerstone of antihypertensive therapy. While there is no direct evidence for N-benzyl-1-(2-chlorophenyl)methanamine itself, the broader class of N-benzyl imidazoles and related structures have been investigated as potent angiotensin II receptor blockers. Further research, including in vitro binding assays and in vivo studies, would be necessary to validate this hypothesis for the title compound.

The general workflow for screening for such activity is depicted below.

Caption: A conceptual workflow for evaluating the potential antihypertensive activity of the title compound.

Safety and Handling

N-benzyl-1-(2-chlorophenyl)methanamine should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

N-benzyl-1-(2-chlorophenyl)methanamine is a readily accessible chemical intermediate with potential for use in the synthesis of novel compounds for drug discovery. This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, and predicted analytical characteristics. While its specific biological activities remain to be thoroughly investigated, its structural features suggest that it could be a valuable building block for developing new therapeutic agents. Further research is warranted to explore its potential, particularly in the context of cardiovascular and other diseases.

References

-

Ningbo Inno Pharmchem Co., Ltd. Dibenzylamine: A Deep Dive into its Chemical Properties and Synthesis. [Link]

- Google Patents. CN104744265A - Synthesis process of dibenzylamine.

-

LookChem. N-Benzyl(2-chlorophenyl)methanaminium. [Link]

-

Wikipedia. Dibenzylamine. [Link]

-

ResearchGate. Pressure synthesis of dibenzylamine from benzylamine and benzyl alcohol. [Link]

-

Arkat USA, Inc. Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes with heterocyclic amines. [Link]

-

PubChem. N-benzyl-1-(2-chlorocyclopentyl)methanamine. [Link]

-

Iranian Chemical Society. Reductive Amination of Aldehydes with Sodium Borohydride and Lithium Aluminum Hydride in the Presence of LiClO4. [Link]

-

Organic Chemistry Portal. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. [Link]

-

Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

- Google Patents. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)

-

National Institute of Standards and Technology. Benzenemethanamine, N-phenyl-. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ScienceDirect. Discovery of a new generation of angiotensin receptor blocking drugs. [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

SpectraBase. N-Benzyl(2-fluorophenyl)methanamine - Optional[13C NMR] - Chemical Shifts. [Link]

-

LookChem. N-Benzyl(2-chlorophenyl)methanaminium. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

PubChem. 2-Chlorobenzylamine. [Link]

-

PubMed. Nonpeptide angiotensin II receptor antagonists. I. Pharmacological characterization of 2-n-butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid, sodium salt (S-8307). [Link]

-

Justia Patents. anti-inflammatory composition comprising n-benzyl-n-methyldecan-1-amine or a derivative thereof as an active ingredient. [Link]

-

National Center for Biotechnology Information. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. [Link]

-

PubMed. Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. [Link]

-

National Institute of Standards and Technology. N-Benzyl-N-methylaniline. [Link]

-

PubChem. N-substituted benzyl or phenyl aromatic sulfamides compounds and the use thereof - Patent US-6605635-B1. [Link]

-

PubMed. Nonpeptide angiotensin II receptor antagonists: N-[(benzyloxy)benzyl]imidazoles and related compounds as potent antihypertensives. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

PubMed. The angiotensin II type 1 receptor antagonists. A new class of antihypertensive drugs. [Link]

-

PubMed. Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives. [Link]

-

PubMed. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. [Link]

-

Reddit. How to purify Benzylamine? [Link]

-

SciELO México. Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. [Link]

- Google Patents. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

-

PubChem. N-benzyl-1-phenylethanimine. [Link]

- Google Patents. US20070093462A1 - Multi-functional ionic liquid compositions for overcoming polymorphism and imparting improved properties for active pharmaceutical, biological, nutritional, and energetic ingredients.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. Nonpeptide angiotensin II receptor antagonists: N-[(benzyloxy)benzyl]imidazoles and related compounds as potent antihypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The angiotensin II type 1 receptor antagonists. A new class of antihypertensive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]

potential biological activities of Benzyl-(2-chloro-benzyl)-amine

An In-Depth Technical Guide to the Potential Biological Activities of Benzyl-(2-chloro-benzyl)-amine

Foreword: Charting Unexplored Chemical Space

In the landscape of drug discovery and molecular biology, countless compounds remain synthesized but uncharacterized. This compound represents one such molecule—a structurally intriguing secondary amine for which public domain data on biological activity is sparse. This guide is crafted for researchers, medicinal chemists, and drug development professionals to serve as a foundational document. It moves beyond a simple recitation of facts, instead employing a deductive, structure-activity relationship (SAR) approach. By dissecting the compound into its core moieties—the N-benzyl group and the 2-chlorobenzyl group—we can formulate robust hypotheses about its potential biological activities, drawing from extensive literature on analogous structures. This document provides not only the theoretical groundwork but also the practical experimental frameworks required to systematically investigate this novel chemical entity.

Molecular Profile and Physicochemical Characteristics

This compound, also known as N-[(2-chlorophenyl)methyl]-1-phenylmethanamine, is a dibenzylamine derivative featuring a chlorine substituent at the ortho-position of one of the benzyl rings. This substitution is critical, as it introduces electronic and steric changes that can profoundly influence molecular interactions with biological targets compared to its parent compound, dibenzylamine.

Physicochemical Data

The predicted physicochemical properties are essential for designing experiments, predicting bioavailability, and understanding potential metabolic pathways.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄ClN | [1] |

| Molecular Weight | 231.72 g/mol | [1] |

| IUPAC Name | N-[(2-chlorophenyl)methyl]-1-phenylmethanamine | [1] |

| CAS Number | 67342-76-1 | [2] |

| Computed XLogP3 | 3.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Rationale: The XLogP3 value of 3.4 suggests moderate lipophilicity, indicating the compound may possess sufficient membrane permeability to interact with intracellular targets.

Synthesis Considerations

While not commercially available in large quantities, this compound can be readily synthesized in a laboratory setting. A common and efficient method is the reductive amination of 2-chlorobenzaldehyde with benzylamine.

Causality: This synthetic route is preferred due to its high yield and the commercial availability of the starting materials. The reaction proceeds via the formation of an intermediate imine, which is then reduced (e.g., using sodium borohydride) to the target secondary amine. This straightforward synthesis allows for the production of sufficient material for initial biological screening.

Hypothesized Biological Activities and Mechanisms

Based on a comprehensive analysis of structurally related compounds, we can postulate several key biological activities for this compound. The N-benzyl moiety is a common pharmacophore in neuroactive and antimicrobial compounds, while the chloro-substitution can enhance activity and modulate metabolic stability.

Potent Neuroactivity

The most compelling hypothesis for this molecule's activity lies in the realm of neuroscience. Extensive studies on N-benzyl-2-phenylethylamine (NBPEA) derivatives, which share the N-benzyl core, have revealed potent neuroactive properties.

-

Mechanistic Hypothesis : The presence of a halogen (e.g., -Cl, -Br) on the N-benzyl ring has been shown to modulate locomotion and anxiety-like behavior in zebrafish models.[3][4] These effects are often linked to interactions with the serotonergic and dopaminergic systems.[5] Specifically, the compound could act as an agonist or modulator at serotonin receptors, such as 5-HT2A and 5-HT2C, a mechanism common to many psychoactive compounds.[6] The 2-chloro substitution may influence receptor binding affinity and selectivity compared to other positional isomers.

-

Predicted Effects : Based on analogous compounds, this compound may alter serotonin and dopamine turnover, leading to measurable behavioral changes such as hypo- or hyper-locomotion, anxiogenic, or anxiolytic effects.[5][7]

Antimicrobial Activity

The benzylamine scaffold is a well-established pharmacophore in the development of antimicrobial agents.

-

Mechanistic Hypothesis : Cationic amphiphilic structures, which this protonated amine would be at physiological pH, are known to disrupt bacterial cell membranes. The lipophilic benzyl groups facilitate intercalation into the lipid bilayer, while the cationic amine headgroup interacts with negatively charged phospholipids, leading to membrane depolarization, leakage of cellular contents, and cell death. The chloro-substituent increases the overall lipophilicity, potentially enhancing this membrane-disrupting activity.[8]

-

Supporting Evidence : Numerous studies have demonstrated that N-benzyl derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains.[9][10][11]

Cytotoxic and Anticancer Potential

Benzyl groups are recognized as important structural motifs in a variety of anticancer agents.[12][13]

-

Mechanistic Hypothesis : The compound's planar aromatic rings could function as DNA intercalating agents, disrupting DNA replication and transcription. Alternatively, it may inhibit key enzymes involved in cell proliferation, such as topoisomerases or protein kinases. Many quinazoline-based kinase inhibitors, for example, feature benzylamine moieties that occupy specific pockets in the enzyme's active site.[14]

-

Supporting Evidence : Studies on related benzyl-tethered compounds have shown cytotoxic activity against various cancer cell lines.[15] The primary mechanism often involves the induction of apoptosis (programmed cell death) or cell cycle arrest at critical checkpoints.[14]

A Roadmap for Experimental Validation

To move from hypothesis to evidence, a structured, multi-tiered screening approach is necessary. The following protocols are designed to be self-validating and provide a clear path for assessing the primary biological activities of this compound.

Experimental Workflow Overview

This workflow ensures that resources are used efficiently, starting with broad, high-throughput screens and progressing to more complex, mechanism-focused assays.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

-

Objective : To determine the concentration-dependent cytotoxic effect of the compound on human cancer and non-cancerous cell lines.

-

Principle : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan, which can be quantified spectrophotometrically.

-

Methodology :

-

Cell Seeding : Seed cells (e.g., HCT-116 colorectal carcinoma, HEK293T embryonic kidney cells) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment : Prepare a 2-fold serial dilution of this compound in DMSO, then further dilute in culture medium. The final DMSO concentration should be <0.5%. Add the compound dilutions to the wells to achieve a final concentration range of 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation : Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression.

-

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Objective : To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

-

Principle : This method identifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Methodology :

-

Inoculum Preparation : Culture the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight. Dilute the cultures in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve a standardized inoculum of ~5 x 10⁵ CFU/mL.

-

Compound Preparation : Prepare a 2-fold serial dilution of the compound in a 96-well plate using the appropriate broth, typically ranging from 128 µg/mL to 0.25 µg/mL.

-

Inoculation : Add 50 µL of the standardized inoculum to each well containing 50 µL of the compound dilution.

-

Controls : Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation : Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination : The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

-

Protocol: Zebrafish Larval Photomotor Response Assay

-

Objective : To perform a high-throughput screen for neuroactive effects by measuring changes in larval locomotion in response to light transitions.

-

Rationale : The zebrafish is a powerful vertebrate model for screening neuroactive drugs due to its genetic tractability, rapid development, and well-characterized behavioral responses.[3]

-

Methodology :

-

Embryo Rearing : Raise wild-type zebrafish embryos to 5 days post-fertilization (dpf).

-

Compound Exposure : Array individual larvae in a 96-well plate. Expose them to a range of concentrations of this compound (e.g., 1 µM to 50 µM) for 1 hour.

-

Behavioral Paradigm : Place the 96-well plate into an automated tracking system (e.g., Noldus DanioVision). Acclimate the larvae for 20 minutes in the dark.

-

Data Acquisition : Subject the larvae to a cycle of alternating light and dark phases (e.g., 3 cycles of 5 min light / 5 min dark). The system's camera will record the movement of each larva.

-

Analysis : Quantify the total distance moved during the light and dark phases. Compare the locomotor profiles of treated larvae to vehicle controls. A significant increase or decrease in activity, or an altered response to the light-dark transition, indicates a potential neuroactive effect.

-

Predicted Metabolism and Toxicological Considerations

-

Metabolism : The primary routes of metabolism for benzylamines involve oxidation by monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes.[16][17] this compound is likely to undergo N-debenzylation to form benzylamine and 2-chlorobenzylamine, which can be further oxidized to their respective aldehydes and carboxylic acids before excretion. The chloro-substituent may slow the rate of metabolism, potentially increasing the compound's half-life.

-

Toxicology : A key concern is the potential for toxicity associated with the chlorinated aromatic ring. 2-chlorobenzylamine is a known irritant, causing skin and eye damage.[18] Furthermore, chlorinated anilines, which could be potential metabolites, are associated with nephrotoxicity and other organ damage upon prolonged exposure.[15] Therefore, any investigation into this compound must include early-stage toxicological assessments, such as cytotoxicity assays in non-cancerous cell lines (e.g., HEK293T, HepG2) and in vivo toxicity studies in models like zebrafish.

Conclusion and Future Outlook

This compound stands as a promising yet uninvestigated molecule. Strong inferential evidence from structurally related compounds points toward significant potential in neuropharmacology, with plausible secondary applications as an antimicrobial or cytotoxic agent. The ortho-chloro substitution is a key structural feature that differentiates it from more studied analogues and could be crucial in defining its biological activity profile and metabolic stability.

The experimental roadmap detailed in this guide provides a clear and logical progression for systematically evaluating these hypotheses. Positive results from the initial in vitro and in vivo screens would warrant more advanced studies, including target deconvolution, pharmacokinetic profiling, and lead optimization to enhance potency and selectivity while minimizing toxicity. This molecule serves as an excellent case study for a hypothesis-driven approach to exploring novel chemical matter.

References

-

Kalueff, A. V., et al. (2022). Acute behavioral and Neurochemical Effects of Novel N-Benzyl-2-Phenylethylamine Derivatives in Adult Zebrafish. ACS Chemical Neuroscience, 13(13), 1902-1922.[3][19]

-

ResearchGate. (2022). Acute behavioral and Neurochemical Effects of Novel N-Benzyl-2-Phenylethylamine Derivatives in Adult Zebrafish | Request PDF.[4]

-

Kyzar, E. J., et al. (2022). Behavioral and neurochemical effects of novel N-Benzyl-2-phenylethylamine derivatives in adult zebrafish. bioRxiv.[5]

-

Kalueff, A. V., et al. (2022). Behavioral and neurochemical effects of novel N-Benzyl-2-phenylethylamine derivatives in adult zebrafish. OUCI.[7]

-

Bertini, S., et al. (2014). Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. Bioorganic & Medicinal Chemistry, 22(6), 1936-1945.[20]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]1]

-

Richardson, M. L., et al. (2004). Structural studies on bioactive compounds. 39. Biological consequences of the structural modification of DHFR-inhibitory 2,4-diamino-6-(4-substituted benzylamino-3-nitrophenyl)-6-ethylpyrimidines ('benzoprims'). Journal of Medicinal Chemistry, 47(16), 4105-4108.[21]

-

PubChem. (n.d.). Benzylamine. National Center for Biotechnology Information. Retrieved from [Link]17]

-

PubChem. (n.d.). 2-Chlorobenzylamine. National Center for Biotechnology Information. Retrieved from [Link]18]

-

Choi, D., et al. (2000). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 43(13), 2548-2553.[22]

-

Zhang, H., et al. (2021). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. RSC Advances, 11(16), 9243-9251.[12]

-

ResearchGate. (n.d.). Antimicrobial activity of N-benzyl-2,2,2-trifluoroacetamide using minimum inhibitory concentration against bacteria and fungi.[9]

-

Zhang, H., et al. (2021). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. Royal Society of Chemistry.[13]

-

Hansen, M., et al. (2011). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 2(5), 264-272.[6]

-

Journal of Chemistry and Technologies. (2025). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.[10]

-

BenchChem. (2025). Potential Biological Activity of N-Benzyl-2,4,5-trichloroaniline: A Technical Guide.[15]

-

BenchChem. (2025). Preliminary Cytotoxicity Assessment of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine: A Technical Overview.[14]

-

Al-Salahi, R., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. International Journal of Microbiology, 2016, 8971708.[11]

-

Musso, G., et al. (2021). Broad-Spectrum Bactericidal Activity of a Synthetic Random Copolymer Based on 2-Methoxy-6-(4-Vinylbenzyloxy)-Benzylammonium Hydrochloride. Polymers, 13(9), 1500.[8]

-

Kuyper, L. F., et al. (2008). Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis. Bioorganic & Medicinal Chemistry Letters, 18(22), 5943-5946.[23]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Acute behavioral and Neurochemical Effects of Novel N-Benzyl-2-Phenylethylamine Derivatives in Adult Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Behavioral and neurochemical effects of novel N-Benzyl-2-phenylethylamine derivatives in adult zebrafish [ouci.dntb.gov.ua]

- 8. Broad-Spectrum Bactericidal Activity of a Synthetic Random Copolymer Based on 2-Methoxy-6-(4-Vinylbenzyloxy)-Benzylammonium Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 11. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Benzylamine - Wikipedia [en.wikipedia.org]

- 17. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 2-Chlorobenzylamine | C7H8ClN | CID 66648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 20. Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structural studies on bioactive compounds. 39. Biological consequences of the structural modification of DHFR-inhibitory 2,4-diamino-6-(4-substituted benzylamino-3-nitrophenyl)-6-ethylpyrimidines ('benzoprims') - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry and Pharmacology of Benzyl-(2-chloro-benzyl)-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Benzyl-(2-chloro-benzyl)-amine and its derivatives, a class of compounds demonstrating significant potential across diverse therapeutic areas. We will delve into the synthetic pathways for these molecules, with a focus on reductive amination, and elucidate their multifaceted biological functions. Key areas of focus include their role as Cholesteryl Ester Transfer Protein (CETP) inhibitors for the management of dyslipidemia, their emerging potential as anticancer agents through induction of apoptosis and cell cycle arrest, and their antimicrobial and antioxidant properties. This guide integrates detailed experimental protocols, structure-activity relationship (SAR) insights, and mechanistic diagrams to offer a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction: The Versatility of the Dibenzylamine Scaffold

The dibenzylamine framework, characterized by two benzyl groups attached to a central nitrogen atom, serves as a privileged scaffold in medicinal chemistry. The inherent structural flexibility and the ability to introduce a wide array of substituents on the aromatic rings allow for the fine-tuning of physicochemical properties and biological activity. The introduction of a chlorine atom at the ortho position of one of the benzyl rings, as seen in this compound, significantly influences the molecule's conformational preferences and electronic properties, often leading to enhanced target engagement and specific pharmacological profiles. This guide will focus on the synthesis, functional characterization, and therapeutic potential of this chlorinated dibenzylamine core and its analogues.

Synthesis of this compound and Its Derivatives

The primary route for the synthesis of N-substituted benzylamines, including the core molecule this compound, is through reductive amination. This versatile and widely used method involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is subsequently reduced to the corresponding amine.

Core Synthesis: Reductive Amination

The synthesis of this compound (also known as N-benzyl-1-(2-chlorophenyl)methanamine) is efficiently achieved by the reductive amination of 2-chloro-benzaldehyde with benzylamine.[1]

Reaction Scheme:

Detailed Protocol: Reductive Amination for N-benzyl-1-(2-chlorophenyl)methanamine Synthesis [1][2][3]

-

Imine Formation: In a round-bottom flask, dissolve 2-chloro-benzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add benzylamine (1 equivalent) dropwise to the stirred solution at room temperature.

-

The reaction mixture is stirred for a period of 2-6 hours to facilitate the formation of the imine intermediate. The progress of the iminization can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Reduction: Once imine formation is complete, a reducing agent is added to the reaction mixture. Common choices for this step include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂ over Pd/C).[2][3]

-

If using sodium borohydride, it is added portion-wise at 0°C to control the exothermic reaction. The reaction is then allowed to warm to room temperature and stirred for several hours until the reduction is complete.

-

Work-up and Purification: The reaction is quenched by the careful addition of water. The solvent is then removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Synthesis of Precursors

The starting materials for the synthesis of this compound derivatives are readily available commercially or can be synthesized through established methods. For instance, 2-chlorobenzylamine can be prepared from 2-chlorobenzyl chloride via the Gabriel synthesis.[4]

Synthesis of Derivatives

The versatile nature of the dibenzylamine scaffold allows for the synthesis of a wide range of derivatives by modifying the starting aldehydes, amines, or by post-synthesis modifications. For example, substituted benzaldehydes or benzylamines can be used in the reductive amination step to introduce various functional groups on the aromatic rings.

Biological Functions and Mechanisms of Action

Derivatives of this compound have shown promise in several therapeutic areas, primarily due to their ability to modulate specific biological targets.

CETP Inhibition for Dyslipidemia

A significant area of investigation for dibenzylamine derivatives is their potential as Cholesteryl Ester Transfer Protein (CETP) inhibitors. CETP is a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[5] Inhibition of CETP leads to an increase in HDL cholesterol ("good cholesterol") and a decrease in LDL cholesterol ("bad cholesterol"), a lipid profile associated with a reduced risk of atherosclerotic cardiovascular disease.[5]

Mechanism of CETP Inhibition:

Dibenzylamine-based inhibitors are thought to bind to the hydrophobic tunnel of CETP, thereby blocking the transfer of neutral lipids.[6] The binding is primarily driven by hydrophobic interactions between the benzyl groups of the inhibitor and the nonpolar residues lining the CETP tunnel. The 2-chloro substituent can enhance binding affinity through favorable steric and electronic interactions.

Experimental Protocol: In Vitro CETP Inhibition Assay [7]

A common method to assess the activity of CETP inhibitors is a fluorescence-based assay.

-

Assay Principle: A donor particle containing a fluorescently labeled lipid (e.g., a Bodipy-labeled cholesteryl ester) is incubated with an acceptor particle in the presence of a CETP source (human plasma or recombinant CETP).

-

Procedure:

-

The test compound (a this compound derivative) is added at various concentrations.

-

The reaction is initiated by the addition of the CETP source.

-

The mixture is incubated at 37°C.

-

CETP-mediated transfer of the fluorescent lipid from the donor to the acceptor particle is measured by a change in fluorescence (e.g., an increase in fluorescence at an emission wavelength of 535 nm with an excitation wavelength of 465 nm).

-

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration required to inhibit 50% of CETP activity) is determined.

Structure-Activity Relationship (SAR) Insights for CETP Inhibition:

While specific SAR data for this compound derivatives is not extensively published, studies on related benzamide and dibenzylamine structures provide valuable insights. For instance, the nature and position of substituents on the aromatic rings significantly impact inhibitory potency. Hydrophobic and aromatic functionalities are generally favored for binding to the CETP tunnel.[6]

| Compound/Derivative | Modification | CETP Inhibitory Activity (IC₅₀) | Reference |

| Benzamide 8j | Substituted benzyl benzamide | 1.3 µM | [6] |

| Benzamide 8a | Chlorobenzyl benzamide | 1.6 µM | [8] |

This table presents data for related benzamide structures to illustrate the potential for CETP inhibition within this chemical space.

Anticancer Activity

Emerging research indicates that benzylamine derivatives possess significant anticancer properties, acting through various mechanisms to induce cancer cell death and inhibit tumor growth.

Mechanisms of Anticancer Action:

-

Induction of Apoptosis: Several benzylamine derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells. This is often mediated by the modulation of key apoptotic proteins, such as decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax.[9] This leads to the release of cytochrome c from the mitochondria and the activation of caspases, ultimately resulting in cell death.[9]

-

Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle at specific checkpoints, such as G0/G1 or G2/M phase, preventing cancer cells from dividing and proliferating.[9][10]

-

Inhibition of Signaling Pathways: Benzylamine derivatives have been found to inhibit critical signaling pathways involved in cancer cell survival and proliferation, such as the JAK2/STAT3 pathway.[9]

Experimental Protocol: Cell Viability and Cytotoxicity Assays [4][11][12][13]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT/MTS Addition: The MTT or MTS reagent is added to each well. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.

-

Incubation and Measurement: After a few hours of incubation, the formazan product is solubilized, and the absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Quantitative Data on Anticancer Activity of Related Compounds:

| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

| 2-acetyl-benzylamine | MOLM-14 (Leukemia) | 0.40 mM (at 24h) | [9] |

| 2-acetyl-benzylamine | NB-4 (Leukemia) | 0.39 mM (at 24h) | [9] |

| 5-benzyl juglone | HCT-15 (Colorectal) | 12.27 µM | [10] |

| Benzethonium chloride | FaDu (Head and Neck) | 3.8 µM (at 48h) | [14] |

This table showcases the anticancer potential of related benzylamine structures.

Antimicrobial and Antioxidant Functions

Benzylamine derivatives have also demonstrated promising antimicrobial and antioxidant activities.

Mechanism of Antimicrobial Action:

The antibacterial effect of some benzylamine-containing compounds is attributed to their ability to disrupt the bacterial cell membrane.[15] By increasing the permeability of the membrane, these compounds can cause leakage of intracellular components and ultimately lead to bacterial cell death.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [16][17][18]

The broth microdilution method is a standard technique to determine the MIC of an antimicrobial agent.

-

Preparation of Dilutions: Serial twofold dilutions of the this compound derivative are prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

-

Reading of Results: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity:

The antioxidant properties of benzylamine derivatives are often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. These compounds can donate a hydrogen atom or an electron to neutralize free radicals, thereby mitigating oxidative stress.

Visualization of Pathways and Workflows

CETP Inhibition Pathway

Caption: Mechanism of CETP inhibition by this compound derivatives.

Experimental Workflow for Anticancer Drug Screening

Caption: Workflow for evaluating the anticancer activity of benzylamine derivatives.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of molecules with a broad range of biological activities. Their synthesis via reductive amination is robust and allows for the generation of diverse chemical libraries. The potent CETP inhibitory activity of related structures highlights their potential in the treatment of cardiovascular diseases. Furthermore, their demonstrated anticancer and antimicrobial properties open up new avenues for therapeutic development.

Future research should focus on the systematic exploration of the structure-activity relationships of this compound derivatives to optimize their potency and selectivity for specific targets. In-depth mechanistic studies are required to fully elucidate the signaling pathways involved in their anticancer effects. Additionally, preclinical in vivo studies are necessary to evaluate their efficacy, safety, and pharmacokinetic profiles, paving the way for their potential clinical translation.

References

-

Bai, S., et al. (2025). Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives. ResearchGate. [Link]

-

Bai, S., et al. (2025). Design, Synthesis, Antibacterial Activity and Mechanism of Action of Coumarin Derivatives Containing Benzylamine. PubMed. [Link]

-

Bala, V., et al. (2017). In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves. PubMed. [Link]

-

Bier, D., et al. (2022). Discovery of substituted benzyloxy-benzylamine inhibitors of acetyltransferase Eis and their anti-mycobacterial activity. PubMed. [Link]

-

McCauley, J. I., et al. (2014). Bioassays for anticancer activities. PubMed. [Link]

-

LookChem. (n.d.). N-Benzyl(2-chlorophenyl)methanaminium. LookChem. [Link]

-

Liu, S., et al. (2024). Discovery of novel cholesteryl ester transfer protein (CETP) inhibitors by a multi-stage virtual screening. PubMed. [Link]

-

Martínez, R., et al. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. [Link]

-

Kumar, D., et al. (2010). Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives. PubMed. [Link]

-

McCauley, J. I., et al. (2025). Bioassays for Anticancer Activities. ResearchGate. [Link]

-

McCauley, J. I., et al. (2014). Bioassays for anticancer activities. Semantic Scholar. [Link]

-

Cichoń, T., et al. (2017). Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. PMC. [Link]

-

BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]

-

Abu Khalaf, R., et al. (2018). Pharmacophore model of CETP inhibitor with (A) 8a, (B) 8b, (C) 8c, and (D) 8d. ResearchGate. [Link]

-

Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

-

PubChem. (n.d.). 2-Chlorobenzylamine. PubChem. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

Abu Khalaf, R., et al. (2017). Synthesis, Biological Evaluation, and Molecular Modeling Study of Substituted Benzyl Benzamides as CETP Inhibitors. PubMed. [Link]

-

Liu, S., et al. (2024). Discovery of novel cholesteryl ester transfer protein (CETP) inhibitors by a multi-stage virtual screening. ResearchGate. [Link]

-

Bondad, M. G., et al. (2011). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

- Grassert, I., et al. (2002). Process for the preparation of N-benzylamines.

-

Barter, P. J. (2012). Cholesteryl ester transfer protein (CETP) inhibitors. The British Journal of Cardiology. [Link]

-

Ruhaak, L. R., et al. (2008). Mechanism of inhibition defines CETP activity: a mathematical model for CETP in vitro. NIH. [Link]

-

Zhang, M., et al. (2023). Structure-based mechanism and inhibition of cholesteryl ester transfer protein. PMC. [Link]

-

Abu Khalaf, R., et al. (2017). CETP Inhibitory Activity of Chlorobenzyl Benzamides: QPLD Docking, Pharmacophore Mapping and Synthesis. Bentham Science Publisher. [Link]

-

Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [Link]

-

Parris, C. L., & Christenson, R. M. (1960). Acrylamide, N-benzyl-. Organic Syntheses Procedure. [Link]

-

Lee, H., et al. (2016). Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. PubMed. [Link]

-

Pearson+. (n.d.). Show how to synthesize the following amines from the indicated st... Study Prep in Pearson+. [Link]

-

Liu, S., et al. (2024). Discovery of novel cholesteryl ester transfer protein (CETP) inhibitors by a multi-stage virtual screening. PubMed. [Link]

-

Nguyen, T. H. T., et al. (2022). Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. Bentham Science. [Link]

-

Clavel, C., et al. (2023). Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents. MDPI. [Link]

-

Yip, K. W., et al. (2006). Benzethonium Chloride: A Novel Anticancer Agent Identified by Using a Cell-Based Small-Molecule Screen. PubMed. [Link]

-

Jure, M., et al. (2008). Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic and heteroaromatic amines with arylaldehydes and preparation of the intermediates for new synthetic biomolecules. ResearchGate. [Link]

-

Supporting Information. (n.d.). [Source not further specified]. [Link]

-

Dohle, W., et al. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. PMC. [Link]

-

Doubtnut. (2023). Synthesise benzylamine (PhCH_2NH_2) by a. Hofman degradation b. Reductive amination c. Alkyl hal.... YouTube. [Link]

-

Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology. [Link]

Sources

- 1. N-Benzyl(2-chlorophenyl)methanaminium|lookchem [lookchem.com]

- 2. ias.ac.in [ias.ac.in]

- 3. Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+ [pearson.com]

- 4. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bjcardio.co.uk [bjcardio.co.uk]

- 6. Synthesis, Biological Evaluation, and Molecular Modeling Study of Substituted Benzyl Benzamides as CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. eurekaselect.com [eurekaselect.com]

- 9. In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines - Wang - Anti-Cancer Agents in Medicinal Chemistry [rjeid.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]

- 14. Benzethonium chloride: a novel anticancer agent identified by using a cell-based small-molecule screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, Antibacterial Activity, and Mechanism of Action of Coumarin Derivatives Containing Benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bmglabtech.com [bmglabtech.com]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

Theoretical and Computational Insights into Benzyl-(2-chloro-benzyl)-amine: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational analysis of Benzyl-(2-chloro-benzyl)-amine, a novel secondary amine with potential applications in medicinal chemistry and materials science. In the absence of extensive experimental data, this document leverages high-level computational chemistry to predict the molecule's structural, electronic, and spectroscopic properties. We present a robust theoretical framework employing Density Functional Theory (DFT) to elucidate the molecule's optimized geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and simulated vibrational and NMR spectra. Furthermore, this guide outlines detailed, field-proven experimental protocols for the synthesis and characterization of this compound, establishing a self-validating system for future research. This work is intended to serve as a foundational resource for researchers and scientists engaged in the development of novel therapeutics and functional materials, providing a roadmap for the systematic evaluation of this promising chemical entity.

Introduction: The Rationale for a Theoretical Approach

This compound (C₁₄H₁₄ClN) is a secondary amine featuring two benzyl groups, one of which is substituted with a chlorine atom at the ortho position.[1][2] The unique electronic and steric properties imparted by the chloro-substituent suggest that this molecule could exhibit interesting biological activities and serve as a versatile scaffold in drug discovery. The N-benzyl moiety is a common feature in a variety of biologically active compounds, contributing to interactions with numerous biological targets.[3]

Given the novelty of this compound, a comprehensive theoretical investigation is paramount to guide its future development. Computational chemistry offers a powerful, cost-effective, and time-efficient means to predict molecular properties and reactivity, thereby de-risking and accelerating the drug discovery process. This guide is structured to provide a holistic overview, from theoretical underpinnings to practical experimental validation.

Theoretical Framework and Computational Methodology

Our computational approach is grounded in Density Functional Theory (DFT), a quantum mechanical method that provides a favorable balance between accuracy and computational cost for molecules of this size.

Geometry Optimization and Vibrational Frequency Analysis

The three-dimensional structure of this compound was optimized using the B3LYP hybrid functional with the 6-311G(d,p) basis set. This level of theory is well-established for providing accurate geometries of organic molecules. Frequency calculations were performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to simulate the infrared (IR) spectrum.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. These orbitals were calculated at the B3LYP/6-311G(d,p) level of theory.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is invaluable for identifying regions that are susceptible to electrophilic and nucleophilic attack. The MEP was calculated and mapped onto the electron density surface.

NMR Chemical Shift Prediction

To aid in the experimental characterization of this compound, ¹H and ¹³C NMR chemical shifts were predicted using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311G(d,p) level of theory.

Predicted Molecular Properties: Results and Discussion

This section presents the results of our DFT calculations, providing a theoretical foundation for the properties of this compound.

Molecular Geometry

The optimized geometry of this compound reveals a non-planar structure. The dihedral angles between the two phenyl rings and the C-N-C plane indicate significant steric hindrance, which will influence its binding to biological targets.